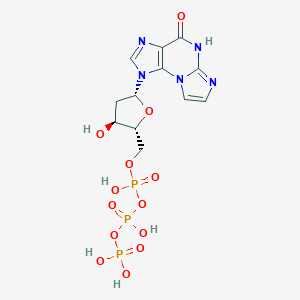
Edguo-ppp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edguo-ppp is a novel compound that has been recently discovered and is being studied for its potential applications in scientific research. It is a synthetic peptide that has shown promising results in various studies, and its unique properties make it a valuable tool for researchers in different fields.
Mechanism of Action
The mechanism of action of Edguo-ppp is not fully understood, but it is believed to interact with certain proteins and induce conformational changes. It has been shown to bind to the protein Hsp90, which is involved in regulating the folding and stability of other proteins. By binding to Hsp90, Edguo-ppp may disrupt its function and affect the folding and stability of other proteins.
Biochemical and Physiological Effects:
Edguo-ppp has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be useful in developing new cancer therapies. It has also been shown to have anti-inflammatory effects, which could be useful in treating inflammatory diseases. Additionally, it has been shown to have antimicrobial properties against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of Edguo-ppp is its high affinity for certain proteins, which makes it a valuable tool for studying protein-protein interactions. It also has unique properties that make it useful for studying the structure and function of proteins. However, one limitation of Edguo-ppp is that it is a synthetic peptide, which may limit its applications in vivo. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on Edguo-ppp. One area of interest is its potential applications in developing new cancer therapies. It could also be useful in studying the structure and function of other proteins, and in developing new antibiotics. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in vivo.
Conclusion:
Edguo-ppp is a novel compound that has shown promising results in various studies. Its unique properties make it a valuable tool for researchers in different fields. While there are still many unanswered questions about its mechanism of action and potential applications, it has the potential to be a valuable tool in scientific research.
Synthesis Methods
The synthesis of Edguo-ppp involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected by various groups to prevent unwanted reactions and ensure the correct sequence of the peptide. After the synthesis is complete, the peptide is cleaved from the solid support and purified using various chromatography techniques.
Scientific Research Applications
Edguo-ppp has a wide range of potential applications in scientific research. It can be used as a probe to study protein-protein interactions, as it has been shown to bind to certain proteins with high affinity. It can also be used to study the structure and function of proteins, as it can induce conformational changes in certain proteins. Additionally, it has been shown to have antimicrobial properties, which could be useful in developing new antibiotics.
properties
CAS RN |
121055-54-7 |
|---|---|
Product Name |
Edguo-ppp |
Molecular Formula |
C12H16N5O13P3 |
Molecular Weight |
531.2 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-oxo-5H-imidazo[2,1-b]purin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H16N5O13P3/c18-6-3-8(17-5-14-9-10(19)15-12-13-1-2-16(12)11(9)17)28-7(6)4-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5-8,18H,3-4H2,(H,23,24)(H,25,26)(H,13,15,19)(H2,20,21,22)/t6-,7+,8+/m0/s1 |
InChI Key |
PTYNYVQZWKMAIM-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
synonyms |
edGuo-PPP epsilon-dGTP N(2),3-etheneodeoxyguanosine-5'-triphosphate N(2),3-ethenodeoxyguanosine 5'-triphosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



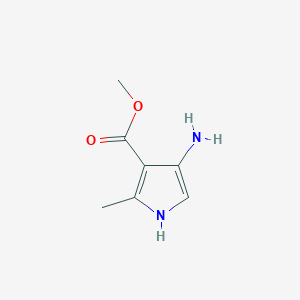
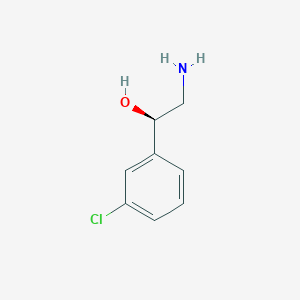
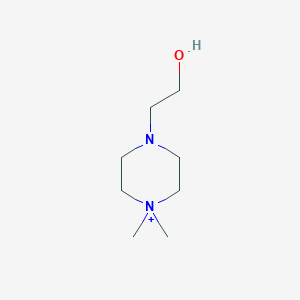
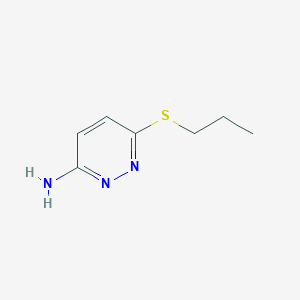

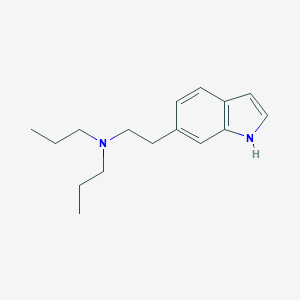

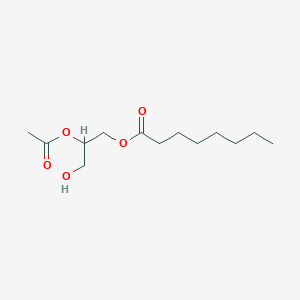
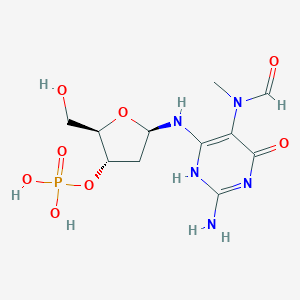
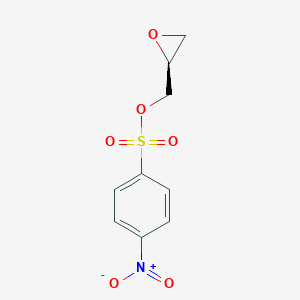
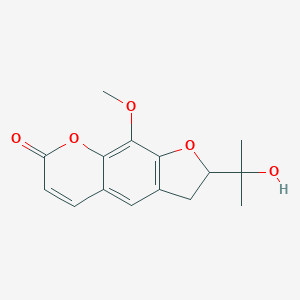
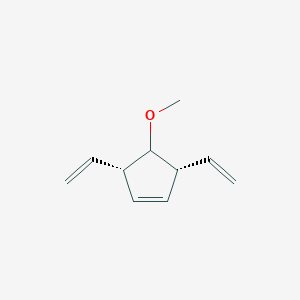
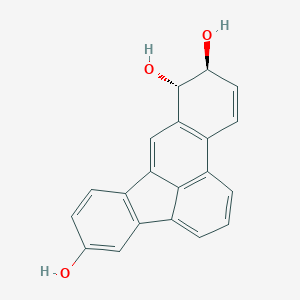
![4-Chloro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B37927.png)